5-(4-methoxyphenyl)-3-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine -

5-(4-methoxyphenyl)-3-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-3594294
CAS Number:
Molecular Formula: C19H17F3N4O2S
Molecular Weight: 422.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate

    Compound Description: Diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate is a compound synthesized and characterized in a study exploring its antituberculosis activity. [] The study determined its crystal structure and found that it exhibits moderate antituberculosis activity. []

5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

    Compound Description: This compound was synthesized and its crystal structure determined in a study investigating its anticancer properties. [] The research demonstrated that 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide effectively inhibits the proliferation of certain cancer cell lines. []

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound was structurally characterized through its crystal structure, highlighting the planarity of the central pyrazolo[1,5-a]pyrimidine unit. [] The study primarily focused on structural analysis and did not report specific biological activities. []

3-(2,4-Dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound was synthesized and structurally characterized in a study exploring its anticancer activity. [] The research demonstrated its potential as an anticancer agent by showing significant inhibitory effects against the proliferation of human lung adenocarcinoma (A549) and human gastric cancer (MKN45) cell lines. []

7-(4-Methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

    Compound Description: This compound was synthesized and structurally characterized, revealing its significant inhibitory activity against K562 and MKN45 cancer cell lines. [] The study highlighted the compound's potential as an anticancer agent. []

2-Methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound's crystal structure was determined, revealing that all ring atoms in the pyrazolopyrimidine moiety are nearly coplanar. [] Preliminary biological tests indicated moderate herbicidal activity for this compound. []

8-(3-Pentylamino)-2-methyl-3-(2-chloro-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound, a cyclopenta[d]pyrazolo[1,5-a]pyrimidine derivative, is described as a corticotropin-releasing factor (CRF) receptor antagonist. []

3-Phenyl-5-(R)-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

    Compound Description: This refers to a series of compounds characterized by a 3-phenyl and a 7-trifluoromethyl group on the pyrazolo[1,5-a]pyrimidine core. [] The (R) designation likely refers to a specific stereochemistry at the 5-position, but further details are not provided in the abstract. []

N-(6-(2-(Dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-amine (DFPA)

    Compound Description: DFPA was investigated for its potential as an anti-tuberculosis drug through DFT calculations and molecular docking studies. [] The studies suggested that DFPA forms stable complexes with MtPanK and PanK, indicating potential inhibitory activity against these targets. []

4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189)

    Compound Description: LDN-193189 is a known BMP antagonist, specifically targeting the activin receptor-like kinase 3 (ALK3). [] It was found to enhance liver regeneration after partial hepatectomy in a study investigating the therapeutic potential of BMP signaling inhibitors. []

4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2)

    Compound Description: DMH2 is an antagonist of the BMP receptor activin receptor-like kinase 3 (ALK3) and demonstrated the ability to enhance liver regeneration after partial hepatectomy. []

7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (VU0465350)

    Compound Description: VU0465350 is an activin receptor-like kinase 3 (ALK3) antagonist that demonstrated the ability to enhance liver regeneration after partial hepatectomy. []

5-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinolone (VU0469381)

2-(4-Methoxyphenyl)-2,3,5,6,7,8,9,10-octahydro-cyclohepta-(b)pyrazolo[4,3-d]pyridin-3-one (CGS 20625)

    Compound Description: CGS 20625 is a GABAA receptor modulator that exhibits significant enhancement of GABA-induced chloride currents, particularly for GABAA receptors containing the α1β2γ2 subunit compared to α1β2γ1. []

3-Propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate (MRS 1523)

    Compound Description: MRS 1523 acts as a selective adenosine A3 antagonist. [] In a study investigating the role of adenosine A3 receptors during ischemia, MRS 1523 demonstrated neuroprotective effects by preventing irreversible synaptic failure and delaying anoxic depolarization in rat hippocampal slices subjected to oxygen and glucose deprivation. []

N-[9-Chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

    Compound Description: MRS 1220 is a selective adenosine A3 receptor antagonist. [] In the same study as MRS 1523, it demonstrated neuroprotective effects against ischemia-induced damage by preventing irreversible synaptic failure and delaying anoxic depolarization in rat hippocampal slices. []

N-(2-Methoxyphenyl)-N0-[2(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574)

    Compound Description: VUF 5574 is a selective adenosine A3 receptor antagonist. [] Like the previous two compounds, it also exhibited neuroprotective properties in the same rat hippocampal slice model of ischemia, preventing irreversible synaptic failure and delaying anoxic depolarization. []

5-[[(4-Pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

    Compound Description: This compound is a potent and selective adenosine A3 receptor antagonist. [] In the study on rat hippocampal slices, it effectively prevented or delayed anoxic depolarization and protected against irreversible synaptic failure induced by oxygen and glucose deprivation, highlighting its neuroprotective potential. []

N(6)-(3-[(125)I]iodo-4-aminobenzyl)-adenosine-5'-N-methyluronamide ([(125)I]AB-MECA)

    Compound Description: [(125)I]AB-MECA is a radioligand used to study adenosine A3 receptors. [] It exhibits high affinity binding to the A3 receptor and is often used in binding assays to characterize A3 receptor expression and pharmacology. []

N(6)-(3-Iodobenzyl)-adenosine-5'-N-methylcarboxamide (IB-MECA)

    Compound Description: IB-MECA is a selective adenosine A3 receptor agonist. [] It is often used in pharmacological studies to investigate the downstream effects of A3 receptor activation. []

2-Chloro-N(6)-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (2Cl-IB-MECA)

    Compound Description: 2Cl-IB-MECA is a potent and selective agonist of the adenosine A3 receptor. [] It is often employed in pharmacological studies to investigate the physiological and pathological roles of A3 receptors. []

2-[p-(2-Carboxyethyl)phenylethylamino]-5'-N-ethylcarboxyamidoadenosine (CGS21680)

    Compound Description: CGS21680 acts as an adenosine receptor agonist with a preference for the A2A subtype but can also activate A3 receptors at higher concentrations. [] Its selectivity profile makes it a valuable tool for studying the distinct and overlapping functions of A2A and A3 receptors. []

N-(2-Methoxyphenyl)-N-[2-(3-pyridyl)quinazolin-4-yl]urea (VUF5574)

    Compound Description: VUF5574 is a potent and selective adenosine A3 receptor antagonist. [] It is often used as a pharmacological tool to investigate the role of A3 receptors in various physiological and pathological processes. []

7-(2-Phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH58261)

    Compound Description: SCH58261 is a selective adenosine A2A receptor antagonist. [] It is often used in pharmacological studies to investigate the specific roles of A2A receptors. []

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

    Compound Description: DPCPX is a selective adenosine A1 receptor antagonist. [] It is often employed in research to investigate the physiological and pathological roles of A1 receptors. []

Properties

Product Name

5-(4-methoxyphenyl)-3-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-thiomorpholin-4-ylmethanone

Molecular Formula

C19H17F3N4O2S

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C19H17F3N4O2S/c1-28-13-4-2-12(3-5-13)15-10-16(19(20,21)22)26-17(24-15)14(11-23-26)18(27)25-6-8-29-9-7-25/h2-5,10-11H,6-9H2,1H3

InChI Key

ZWNHOWSGVJTVMB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCSCC4

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCSCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.